4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide is a fluorinated organic compound with the molecular formula C12H14F3NO. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide typically involves the reaction of 4,4,4-trifluoro-2,2-dimethylbutyric acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, or other proteins, modulating their function .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-2,2-dimethylbutyric acid
- 4,4,4-Trifluoro-2,2-dimethyl-N-methylbutanamide
- 4,4,4-Trifluoro-2,2-dimethyl-N-ethylbutanamide
Comparison: 4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide is unique due to its phenyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,8-12(13,14)15)10(17)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQUAYQGKJPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.